4-Benzylaniline

Descripción general

Descripción

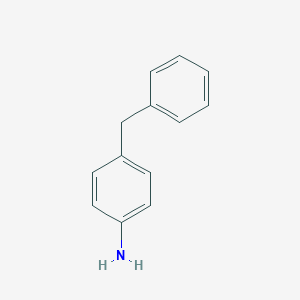

4-Benzylaniline, also known as 4-Aminodiphenylmethane, is an organic compound with the molecular formula C13H13N. It is a derivative of aniline where a benzyl group is attached to the para position of the aniline ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Benzylaniline can be synthesized through several methods. One common method involves the reaction of aniline with benzyl chloride in the presence of a base such as sodium bicarbonate. The reaction is typically carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound is produced by the reduction of benzalaniline using sodium and alcohol. This method is preferred due to its efficiency and the high yield of the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Benzylaniline undergoes various chemical reactions, including:

Hydrochlorination: In the presence of hydrochloric acid, this compound forms this compound hydrochloride.

Substitution Reactions: It can undergo halogenation reactions to form derivatives such as 3:5-dibromo-4-aminodiphenylmethane and 3:5-di-iodo-4-aminodiphenylmethane.

Common Reagents and Conditions:

Hydrochlorination: Hydrochloric acid is used as the reagent.

Halogenation: Bromine or iodine reagents are used under controlled conditions to achieve the desired substitution.

Major Products:

This compound Hydrochloride: Formed through hydrochlorination.

Halogenated Derivatives: Formed through halogenation reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Benzylaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notable applications include:

- Synthesis of Antitubercular Agents :

- P2Y1 Antagonists :

- Hydrochlorination Reactions :

Industrial Applications

Beyond pharmaceuticals, this compound has various industrial applications:

- Chemical Synthesis :

- Production of High-Energy Materials :

Case Study 1: CO₂ Absorption Enhancement

A study investigated the use of benzylamine (related to this compound) as a solvent for CO₂ capture in post-combustion processes. The findings indicated that benzylamine significantly enhanced CO₂ absorption rates compared to traditional solvents, demonstrating its potential environmental applications .

Case Study 2: Pharmacological Effects

Research on the pharmacological profile of benzylamine derivatives (including this compound) revealed their effects on food intake regulation in mice. The study found that these compounds could act similarly to amphetamines, indicating potential applications in appetite suppression therapies .

Table 1: Summary of Applications

Table 2: Synthesis Methods

Mecanismo De Acción

The mechanism of action of 4-Benzylaniline involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes, influencing their activity. The pathways involved in its action are often related to its ability to form stable complexes with metal ions, which can affect various biochemical processes .

Comparación Con Compuestos Similares

Benzylamine: Similar in structure but lacks the aromatic ring attached to the nitrogen atom.

Aniline: The parent compound without the benzyl group.

N-Benzylaniline: A derivative where the benzyl group is attached to the nitrogen atom instead of the aromatic ring.

Uniqueness: 4-Benzylaniline is unique due to the specific positioning of the benzyl group on the para position of the aniline ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Actividad Biológica

4-Benzylaniline, a compound characterized by its benzyl substituent on the aniline structure, has garnered interest for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuropharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound (CHN) features a benzyl group attached to the para position of an aniline ring. This structural configuration contributes to its unique reactivity and biological interactions.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study focused on various derivatives of this compound showed promising results against multiple bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that modifications to the benzyl or aniline moieties can enhance antimicrobial efficacy, making it a candidate for further development in antibiotic therapies .

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies indicated that it can inhibit the growth of various cancer cell lines, including:

- Hematological Cancer Cell Lines : The compound demonstrated cytotoxic effects against leukemia cells, with IC values ranging from 10 to 20 µM.

- Solid Tumor Cell Lines : It showed inhibitory activity against breast and colon cancer cells, with IC values below 30 µM.

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways, particularly through the modulation of receptor tyrosine kinases (RTKs) such as EGFR and HER-2 .

3. Neuropharmacological Effects

Studies have explored the neuropharmacological effects of this compound, particularly its influence on food consumption behaviors in animal models. Research indicates that:

- Hyperphagic Response : In starved mice, administration of this compound resulted in a significant increase in food intake, suggesting a potential role in appetite regulation.

- Mechanism : The hyperphagic effect is hypothesized to be mediated through the modulation of potassium channels in the central nervous system .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound derivatives revealed that specific modifications could enhance activity against resistant bacterial strains. The study emphasized the importance of structural variations in optimizing antimicrobial efficacy.

Case Study 2: Anticancer Applications

In a clinical trial setting, derivatives of this compound were tested for their effectiveness against specific cancer types. Preliminary results indicated that certain modifications led to improved selectivity and potency against tumor cells while minimizing toxicity to normal cells.

Propiedades

IUPAC Name |

4-benzylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTRNCFZFQIWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150423 | |

| Record name | Benzenamine, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-12-2 | |

| Record name | Benzenamine, 4-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminodiphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the formation of 4-benzylaniline hydrochloride impact industrial processes?

A2: The formation of this compound hydrochloride during isocyanate production presents a challenge as it precipitates out of the reaction mixture due to its low solubility []. This necessitates additional steps for the recovery of this compound, impacting the overall efficiency and cost of the process. Research has focused on understanding the factors influencing the formation and stability of this salt to develop effective recovery strategies.

Q2: What spectroscopic techniques are useful for characterizing this compound and its hydrochloride salt?

A3: Several spectroscopic techniques prove invaluable for analyzing this compound and related compounds. Infrared (IR) spectroscopy, including inelastic neutron scattering (INS), allows for detailed vibrational assignments, distinguishing between the amine and its hydrochloride salt []. Additionally, ¹H NMR spectroscopy provides insights into the solution-phase chemistry of this compound, helping to monitor its liberation from the hydrochloride salt under different reaction conditions [].

Q3: Can you describe the reaction involving the hydrochlorination of this compound in chlorobenzene?

A4: The hydrochlorination of this compound in chlorobenzene leads to the formation of this compound hydrochloride []. This reaction involves the interaction of gaseous hydrogen chloride with the solvent, chlorobenzene. The product, this compound hydrochloride, exhibits a distinct infrared spectrum characterized by a strong Fermi resonance interaction, differentiating it from the starting material [].

Q4: What is the role of computational chemistry in understanding this compound and its reactions?

A5: Computational methods, such as Density Functional Theory (DFT) calculations and the PIXEL method, have been employed to gain insights into the structural properties and energetics of this compound and its hydrochloride salt []. These methods provide valuable information about lattice energies, intermolecular interactions, and solubility, contributing to a more comprehensive understanding of these compounds and their behavior in various chemical processes [].

Q5: Beyond its industrial uses, does this compound have other applications?

A6: Interestingly, research has explored the use of this compound as a targeting group for fluorescent probes designed to visualize hERG channels in living cells []. A fluorescent probe, CBH, utilizes the unique properties of this compound to enable the imaging and potential quantitative analysis of hERG channels, particularly in tumor cells []. This application highlights the versatility of this compound in scientific research beyond its traditional industrial role.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.